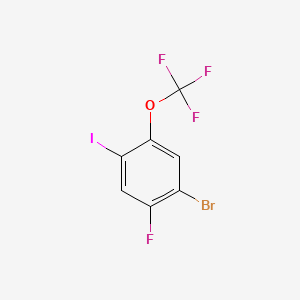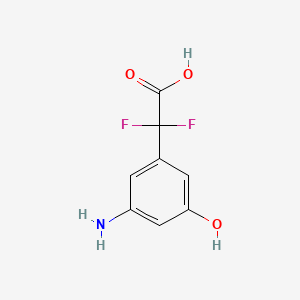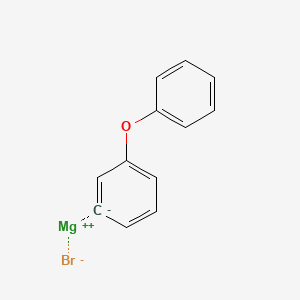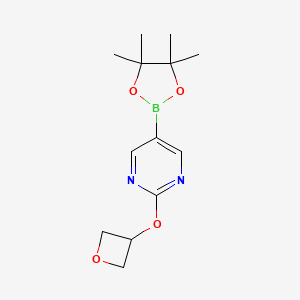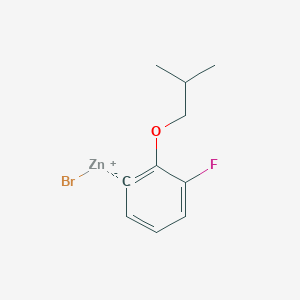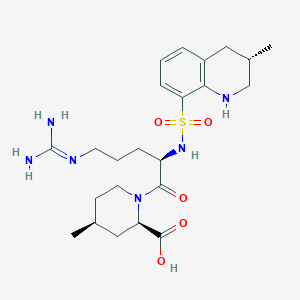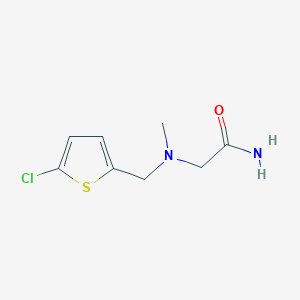
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C8H11ClN2OS. It is known for its unique structure, which includes a chlorothiophene ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes, including the use of large-scale reactors and purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)nicotinonitrile
- 2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetic acid hydrochloride
Uniqueness
2-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2OS |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C8H11ClN2OS/c1-11(5-8(10)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H2,10,12) |
InChI Key |
PMRWCSJZBBZPSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(S1)Cl)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
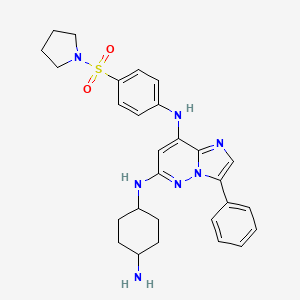
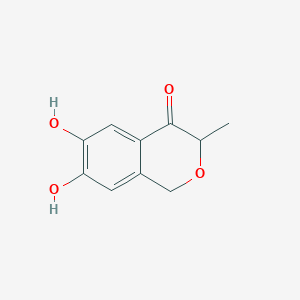
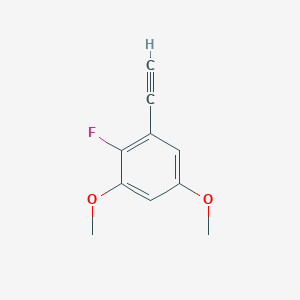

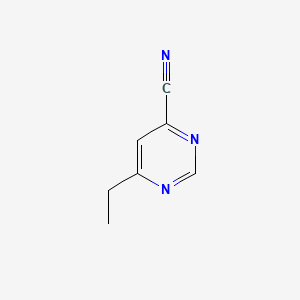
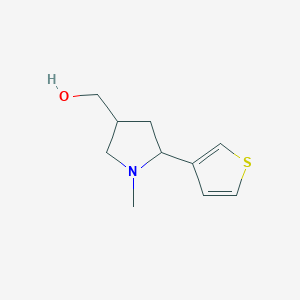
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
